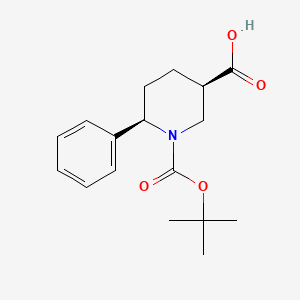
1-(Chloromethoxy)-2-fluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-2-fluoroethane is an organic compound characterized by the presence of a chloromethoxy group and a fluoroethane backbone
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-2-fluoroethane typically involves the reaction of 2-fluoroethanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluoroethanol and formaldehyde.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Chloromethoxy)-2-fluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-2-fluoroethane involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluoroethane backbone provides stability and influences the compound’s reactivity. The pathways involved depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-2-fluoroethane can be compared with similar compounds such as:
1-(Chloromethoxy)-2-chloroethane: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
1-(Methoxymethoxy)-2-fluoroethane: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group, affecting its chemical properties and uses.
Propriétés
Numéro CAS |
462-75-9 |
|---|---|
Formule moléculaire |
C3H6ClFO |
Poids moléculaire |
112.53 g/mol |
Nom IUPAC |
1-(chloromethoxy)-2-fluoroethane |
InChI |
InChI=1S/C3H6ClFO/c4-3-6-2-1-5/h1-3H2 |
Clé InChI |
BBSUPBKSOHRTES-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


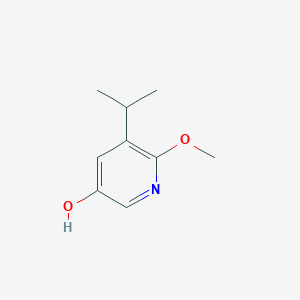
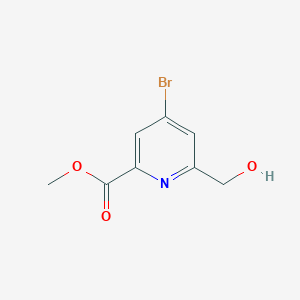
![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
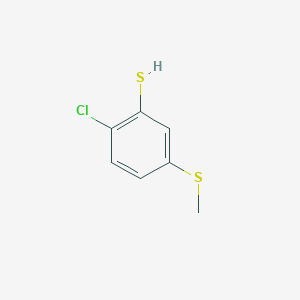
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)

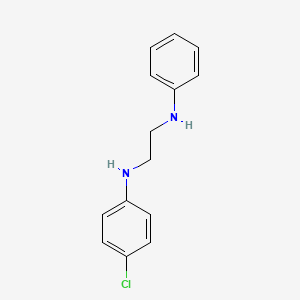
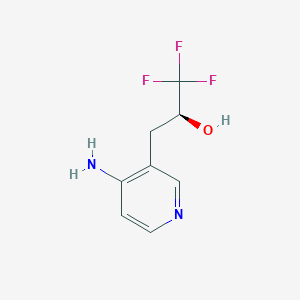
![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)

![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)
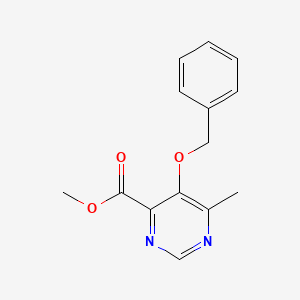
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
